molecular formula C20H25N3S B025576 Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)- CAS No. 102240-88-0

Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-

Cat. No. B025576
M. Wt: 339.5 g/mol
InChI Key: YMCGLCVGCYOFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-, commonly referred to as EP, is a chemical compound that belongs to the phenothiazine class of molecules. It is a widely used drug in scientific research, with applications ranging from the study of neurobiology to the development of new therapeutic agents for various diseases.

Mechanism Of Action

EP acts primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which in turn affects the activity of other neurotransmitters such as serotonin and norepinephrine. EP has also been shown to have an effect on the activity of GABA receptors, which are involved in the regulation of anxiety and other emotional states.

Biochemical And Physiological Effects

EP has a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABA receptor activity, and the regulation of serotonin and norepinephrine levels. These effects can lead to changes in behavior, mood, and cognitive function, and have been implicated in the pathogenesis of various psychiatric disorders.

Advantages And Limitations For Lab Experiments

EP has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize, and can be obtained from commercial sources. However, EP also has some limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.

Future Directions

There are numerous future directions for research on EP. One area of interest is the development of more selective dopamine receptor antagonists, which could have therapeutic applications in the treatment of various psychiatric disorders. Another area of research is the investigation of the role of EP in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Finally, there is interest in the development of new methods for synthesizing EP and other phenothiazine derivatives, which could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

EP can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-chloroethylphenothiazine, or the reaction of 2-(4-ethylpiperazin-1-yl)ethanol with phenothiazine-2-carboxylic acid chloride. The synthesis of EP is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

EP has numerous applications in scientific research. It is commonly used as a tool for studying the role of dopamine in the brain, as well as for investigating the mechanisms underlying various psychiatric disorders such as schizophrenia and bipolar disorder. EP has also been used to study the effects of drugs on the central nervous system, and to develop new therapeutic agents for the treatment of cancer and other diseases.

properties

CAS RN

102240-88-0

Product Name

Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-

Molecular Formula

C20H25N3S

Molecular Weight

339.5 g/mol

IUPAC Name

10-[2-(4-ethylpiperazin-1-yl)ethyl]phenothiazine

InChI

InChI=1S/C20H25N3S/c1-2-21-11-13-22(14-12-21)15-16-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10H,2,11-16H2,1H3

InChI Key

YMCGLCVGCYOFBT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Other CAS RN

102240-88-0

synonyms

10-(2-(4-Ethyl-1-piperazinyl)ethyl)phenothiazine

Origin of Product

United States

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